molecular formula C14H17NO3 B2472249 (2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid CAS No. 2490322-90-0

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid

Cat. No.: B2472249
CAS No.: 2490322-90-0
M. Wt: 247.294
InChI Key: UKAGVVHRYCYKJP-WCQYABFASA-N
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Description

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrole ring, which is a five-membered heterocycle containing one nitrogen atom. The presence of the ethyl and methylphenyl groups, along with the carboxylic acid and ketone functionalities, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid typically involves multi-step organic synthesis. One common approach is the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable amine and a ketone, the formation of the pyrrole ring can be achieved through cyclization reactions involving acid or base catalysts. The stereochemistry of the product is controlled by the choice of chiral starting materials or chiral catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as crystallization, distillation, and chromatography are often employed to purify the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ketone group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions on the aromatic ring can introduce various functional groups, such as nitro, bromo, or sulfonyl groups.

Scientific Research Applications

(2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: It can be used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-1-ethyl-2-(2-methylphenyl)-5-oxotetrahydro-1H-pyrrole-3-carboxylic acid: shares similarities with other pyrrole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of the 2-methylphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2S,3S)-1-ethyl-2-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-3-15-12(16)8-11(14(17)18)13(15)10-7-5-4-6-9(10)2/h4-7,11,13H,3,8H2,1-2H3,(H,17,18)/t11-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAGVVHRYCYKJP-WCQYABFASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CC1=O)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]([C@H](CC1=O)C(=O)O)C2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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